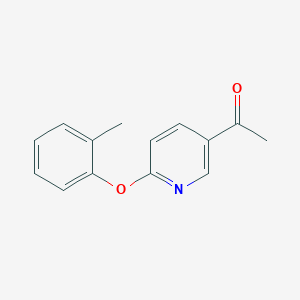

5-Acetyl-2-(2-methylphenoxy) pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[6-(2-methylphenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-5-3-4-6-13(10)17-14-8-7-12(9-15-14)11(2)16/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOWIPQATFIDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Acetyl 2 2 Methylphenoxy Pyridine

Retrosynthetic Analysis and Strategic Disconnections for the 5-Acetyl-2-(2-methylphenoxy) pyridine (B92270) Core

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.com For 5-Acetyl-2-(2-methylphenoxy) pyridine (Target Molecule 1 ), two primary disconnections are most logical.

The first key disconnection is at the C-O ether bond, a common strategy for diaryl ethers. This leads to a substituted pyridine, such as 5-acetyl-2-halopyridine (2 ), and 2-methylphenol (3 ). This approach simplifies the problem into the synthesis of a functionalized pyridine and a subsequent coupling reaction.

A second disconnection can be made at the C-C bond between the pyridine ring and the acetyl group. This suggests an acylation reaction on a 2-(2-methylphenoxy)pyridine precursor (4 ). This pathway relies on the ability to regioselectively introduce the acetyl group at the C-5 position of the pyridine ring.

Combining these approaches, a plausible retrosynthetic pathway is shown below:

This analysis suggests that key intermediates for the synthesis would be a 2,5-disubstituted pyridine, where one substituent is a halogen (for the Ullmann coupling) and the other is either the acetyl group itself or a precursor that can be converted to it. A compound like 5-acetyl-2-bromopyridine (B147078) emerges as a highly valuable intermediate. chemimpex.com

Development and Optimization of Synthetic Pathways to the Pyridine Nucleus

The construction of the core pyridine ring is a fundamental challenge in organic synthesis. Numerous methods have been developed, each with its own scope and limitations. mdpi.com

One of the most classic methods is the Hantzsch Pyridine Synthesis , which involves a multi-component condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester, followed by an oxidation step. mdpi.com While versatile, this method typically produces 1,4-dihydropyridines that require subsequent aromatization and may not be ideal for synthesizing pyridines with the specific 2,5-substitution pattern of the target molecule without significant modification of starting materials. advancechemjournal.com

Another established method is the Bohlmann-Rahtz Pyridine Synthesis , which provides access to substituted pyridines from enamines and α,β-unsaturated carbonyl compounds. nih.gov This method can offer better control over the substitution pattern compared to the Hantzsch synthesis for certain targets.

Modern approaches offer more modular and convergent strategies. For instance, cascade reactions involving N-iminative, Cu-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes can lead to highly substituted pyridines in a single pot. nih.gov Similarly, [4+2] cycloaddition reactions of 2-azadienes are a key approach to pyridine synthesis, allowing for various substitution patterns depending on the diene and dienophile used. nih.gov

For the specific synthesis of a 2,5-disubstituted pyridine intermediate, a practical route might start from a readily available pyridine derivative. For example, the synthesis of 2,5-dibromopyridine (B19318) can be achieved from 2-aminopyridine (B139424) in high yield, providing a versatile starting material for subsequent functionalization. heteroletters.org

Methods for Regioselective Installation of the Acetyl and Phenoxy Substituents

With a suitable pyridine core established, the next critical phase is the regioselective introduction of the acetyl and 2-methylphenoxy groups. The order of these installations is a key strategic decision.

The formation of the diaryl ether linkage is effectively achieved through Ullmann condensation or Ullmann-type reactions. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol. organic-chemistry.org The classical Ullmann reaction often required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper. acs.org

Modern advancements have significantly improved the Ullmann ether synthesis, allowing for milder reaction conditions. The use of copper salts (e.g., CuI) with ligands such as diamines or amino acids can facilitate the reaction at lower temperatures (e.g., 90-150°C). jsynthchem.comnih.gov The choice of base and solvent is also critical.

In the context of synthesizing this compound, a highly effective strategy involves the coupling of 5-acetyl-2-bromopyridine with 2-methylphenol.

Table 1: Representative Conditions for Ullmann-Type C-O Coupling

| Catalyst System | Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | Effective for aryl bromides. |

| Cu(II) / Ligand | K₃PO₄ | DMF | 100-120 | Applicable to a wide range of substrates. |

| CuO Nanoparticles | KOH | DMAc | Room Temp | Represents a greener, more sustainable approach. nih.gov |

This table is generated based on data from multiple sources detailing modern Ullmann coupling conditions. jsynthchem.comnih.govnih.gov

The reaction mechanism generally involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether product. organic-chemistry.org

Introducing an acetyl group onto a pyridine ring can be challenging. Pyridines are electron-deficient heterocycles, making them poor substrates for classical Friedel-Crafts acylation, which typically requires an electron-rich aromatic system. youtube.com Furthermore, the basic nitrogen atom can coordinate with the Lewis acid catalyst, deactivating the ring even further. youtube.comnih.gov

Despite these challenges, several strategies have been developed:

Acylation of Metalated Pyridines : A powerful method involves the deprotonation of a pyridine derivative with a strong base (e.g., n-butyllithium or lithium diisopropylamide, LDA) to form a lithiated intermediate. wikipedia.orgbaranlab.org This highly nucleophilic species can then react with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to introduce the acetyl group. The regioselectivity of the lithiation can be controlled by directing groups or by exploiting the inherent acidity of certain ring protons. nih.govharvard.edu For instance, the synthesis of 5-acetyl-2-bromopyridine has been reported via lithiation of 2,5-dibromopyridine followed by acetylation with N,N-dimethylacetamide.

Radical Acylation : Minisci-type reactions, which involve the addition of nucleophilic acyl radicals to a protonated (and thus more electrophilic) pyridine ring, offer an alternative. youtube.com However, these reactions often yield mixtures of C-2 and C-4 substituted products and may not be suitable for achieving the desired C-5 selectivity. acs.org

Cross-Coupling Reactions : Palladium-catalyzed carbonylative coupling reactions can also be used to install acetyl groups, although this is a less common approach for this specific transformation.

For the synthesis of the target molecule, the acylation of a pre-formed 2-(2-methylphenoxy)pyridine is a viable, albeit potentially challenging, route due to regioselectivity concerns. A more controlled approach is to start with an intermediate that already contains the acetyl group, such as 5-acetyl-2-bromopyridine.

Convergent and Divergent Synthetic Approaches to this compound and its Analogues

The synthesis of this compound and its analogues can be approached using either convergent or divergent strategies.

A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the final stages. acs.org For the target molecule, this would entail:

Synthesis of 5-acetyl-2-bromopyridine.

Synthesis or procurement of 2-methylphenol.

Coupling of these two fragments using an Ullmann-type reaction.

A divergent synthesis begins with a common intermediate that is then modified in various ways to produce a library of related compounds. nih.govrsc.org For example, one could start with 2,5-dibromopyridine.

Path A : Selectively couple 2,5-dibromopyridine with 2-methylphenol at the C-2 position, followed by a subsequent reaction (e.g., Suzuki or Stille coupling followed by oxidation, or lithiation and acylation) at the C-5 position to install the acetyl group.

Path B : From the same 2,5-dibromopyridine intermediate, one could first install the acetyl group at C-5, and then perform the Ullmann coupling with various substituted phenols at C-2 to create a range of analogues.

This divergent approach is particularly valuable for medicinal chemistry and structure-activity relationship (SAR) studies, as it allows for the rapid generation of diverse structures from a single precursor. rsc.org

Emerging Catalytic and Green Chemistry Techniques in Synthesis

Recent research in pyridine synthesis and functionalization has increasingly focused on sustainability and efficiency. nih.gov Green chemistry principles, such as the use of less hazardous solvents, catalytic rather than stoichiometric reagents, and energy-efficient processes, are being integrated into synthetic methodologies.

In the context of Ullmann couplings, significant progress has been made. The use of nano-catalysts, such as copper oxide nanoparticles (CuO-NPs), offers high catalytic activity, often under milder conditions, and the potential for catalyst recycling. nih.govscispace.com Performing these reactions in more environmentally benign solvents like water or deep eutectic solvents is also an area of active research. nih.govbeilstein-journals.org

Furthermore, direct C-H functionalization is a major goal in modern organic synthesis as it avoids the need for pre-functionalized starting materials (e.g., halides). beilstein-journals.orgnih.gov While the direct C-H acylation or aryloxylation of a specific pyridine at the desired positions remains a significant challenge, ongoing research into transition-metal catalysis continues to push the boundaries of what is possible, promising more streamlined and sustainable synthetic routes in the future. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Acetyl 2 2 Methylphenoxy Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis (e.g., 2D NMR, NOESY)

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules in solution. For 5-Acetyl-2-(2-methylphenoxy)pyridine, one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and chemical environment of protons and carbons. However, to unravel the molecule's three-dimensional structure and dynamic behavior, two-dimensional (2D) NMR techniques are indispensable.

Conformational Analysis using 2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For 5-Acetyl-2-(2-methylphenoxy)pyridine, COSY would establish the connectivity within the pyridine (B92270) and methylphenoxy rings, for instance, by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically 2-4 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule, for example, by showing a correlation between the acetyl protons and the C5 carbon of the pyridine ring, or between the pyridine protons and the carbons of the phenoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis as it detects through-space interactions between protons that are in close proximity, regardless of their bonding. libretexts.orglibretexts.org For 5-Acetyl-2-(2-methylphenoxy)pyridine, NOESY can reveal the preferred orientation of the 2-methylphenoxy group relative to the pyridine ring. For instance, correlations between the methyl protons of the phenoxy group and specific protons on the pyridine ring would indicate a particular spatial arrangement. huji.ac.ilyoutube.com

Tautomeric Analysis:

Acetylpyridine derivatives have the potential to exhibit keto-enol tautomerism. mdpi.com While the keto form is generally predominant for simple acetylpyridines, the substitution pattern and solvent can influence this equilibrium. wuxibiology.com High-resolution NMR is a powerful tool to investigate this. The presence of a tautomeric equilibrium would be indicated by two distinct sets of signals for the keto and enol forms. The absence of additional signals in the ¹H and ¹³C NMR spectra would strongly suggest that 5-Acetyl-2-(2-methylphenoxy)pyridine exists predominantly as a single tautomer in the given solvent.

Illustrative ¹H and ¹³C NMR Data:

| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key 2D NMR Correlations (Predicted) |

| Pyridine-H3 | 8.2 | 140 | COSY: Pyridine-H4; HMBC: C2, C4, C5 |

| Pyridine-H4 | 7.9 | 121 | COSY: Pyridine-H3, Pyridine-H6; HMBC: C2, C5, C6 |

| Pyridine-H6 | 8.8 | 149 | COSY: Pyridine-H4; HMBC: C2, C4, C5 |

| Acetyl-CH₃ | 2.6 | 27 | HMBC: Acetyl-C=O, Pyridine-C5 |

| Methylphenoxy-CH₃ | 2.2 | 16 | NOESY: Pyridine-H3 (depending on conformation) |

| Acetyl-C=O | - | 197 | HMBC: Acetyl-CH₃, Pyridine-H4, Pyridine-H6 |

Single Crystal X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Intermolecular Interactions:

Beyond the intramolecular structure, X-ray crystallography reveals how molecules pack in the crystal lattice, which is governed by intermolecular interactions. nih.gov For this compound, one could expect to observe:

π-π Stacking: Interactions between the aromatic pyridine and phenoxy rings of adjacent molecules. researchgate.net

C-H···O Hydrogen Bonds: Weak hydrogen bonds between carbon-hydrogen donors and the oxygen atoms of the ether linkage or the acetyl group. mdpi.com

C-H···π Interactions: Interactions between C-H bonds and the electron clouds of the aromatic rings.

Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility. rsc.org

Illustrative Crystallographic Data:

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Z | 4 |

| Key Intermolecular Interaction | C-H···O hydrogen bonds |

High-Resolution Mass Spectrometry for Reaction Monitoring and Intermediate Identification

High-resolution mass spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. researchgate.net For 5-Acetyl-2-(2-methylphenoxy)pyridine, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula.

Reaction Monitoring and Intermediate Identification:

HRMS is also invaluable for monitoring the progress of a chemical reaction and identifying any intermediates or byproducts. In the synthesis of 5-Acetyl-2-(2-methylphenoxy)pyridine, for example, from a corresponding halopyridine and 2-methylphenol, HRMS could be used to track the disappearance of starting materials and the appearance of the product in real-time.

Fragmentation Analysis:

Under techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecule will fragment in a predictable manner. libretexts.orgmdpi.com Studying these fragmentation patterns can provide structural information. For 5-Acetyl-2-(2-methylphenoxy)pyridine, characteristic fragmentation pathways might include:

Loss of the acetyl group as a radical.

Cleavage of the ether bond, leading to fragments corresponding to the pyridine and phenoxy moieties. nih.gov

Loss of a methyl radical from the acetyl or methylphenoxy group. nih.gov

Illustrative Mass Spectrometry Data:

| Ion | m/z (Calculated) | Fragmentation Pathway |

| [M+H]⁺ | 228.1024 | Protonated molecule |

| [M-CH₃]⁺ | 212.0711 | Loss of a methyl radical |

| [M-COCH₃]⁺ | 184.0762 | Loss of the acetyl group |

| [C₅H₄NO]⁺ | 94.0317 | Cleavage of the ether bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group Fingerprinting and Molecular Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. aps.org These techniques are excellent for identifying functional groups, as each group has characteristic vibrational frequencies.

For 5-Acetyl-2-(2-methylphenoxy)pyridine, key functional groups and their expected vibrational frequencies include:

C=O Stretch (Acetyl): A strong band in the IR spectrum, typically around 1680-1700 cm⁻¹. elixirpublishers.com

C-O-C Stretch (Ether): Bands in the fingerprint region, usually around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Aromatic C=C and C=N Stretches (Pyridine): A series of bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretches: Bands above 3000 cm⁻¹.

Aliphatic C-H Stretches (Methyl groups): Bands just below 3000 cm⁻¹.

While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, the two techniques provide complementary information. For instance, the symmetric vibrations of the aromatic rings may be more prominent in the Raman spectrum. encyclopedia.pub Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. nih.govdergipark.org.tr

Illustrative Vibrational Spectroscopy Data:

| Vibrational Mode | IR Frequency (cm⁻¹) (Predicted) | Raman Frequency (cm⁻¹) (Predicted) |

| Aromatic C-H Stretch | 3050 | 3055 |

| Aliphatic C-H Stretch | 2980 | 2985 |

| C=O Stretch | 1690 | 1688 |

| Aromatic Ring Stretches | 1590, 1470 | 1595, 1475 |

| C-O-C Asymmetric Stretch | 1245 | 1240 |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Chiral Derivatives

While 5-Acetyl-2-(2-methylphenoxy)pyridine itself is achiral, the introduction of a chiral center, for instance, by modification of the acetyl group or the phenoxy moiety, would necessitate the use of chiroptical spectroscopy to determine the absolute configuration of the resulting enantiomers. saschirality.org

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. rsc.org The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores in the molecule. rsc.org

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. researchgate.netnih.gov VCD is sensitive to the entire molecular structure and can provide detailed conformational information in addition to the absolute configuration. nih.gov

For a chiral derivative of 5-Acetyl-2-(2-methylphenoxy)pyridine, experimental ECD and VCD spectra would be compared with spectra predicted by quantum chemical calculations for a known configuration (e.g., R or S). A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration of the chiral center. mdpi.com

Computational Chemistry and in Silico Modeling of 5 Acetyl 2 2 Methylphenoxy Pyridine

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model the electron distribution and energy levels within 5-Acetyl-2-(2-methylphenoxy) pyridine (B92270), offering insights into its stability, reactivity, and spectroscopic signatures.

Electronic Structure: Calculations can determine the molecule's geometry, dipole moment, and the distribution of electron density. The resulting electrostatic potential map would highlight electron-rich regions, such as the nitrogen atom of the pyridine ring and the oxygen atoms of the ether and acetyl groups, which are likely sites for electrophilic attack or hydrogen bonding.

Reactivity: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. The energy gap between these frontier orbitals indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO would likely be centered on the electron-deficient pyridine ring and the acetyl group.

Spectroscopic Properties: QM methods can accurately predict spectroscopic data, which is invaluable for compound characterization. Theoretical calculations can forecast the chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies for Infrared (IR) spectroscopy, and the electronic transitions for UV-Visible spectroscopy.

Table 1: Predicted Electronic and Reactivity Descriptors for 5-Acetyl-2-(2-methylphenoxy) pyridine (Illustrative Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy unoccupied orbitals; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 Debye | Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electrostatic Potential | Negative potential on N, O atoms | Highlights regions susceptible to electrophilic attack and hydrogen bond formation. |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While QM calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations model the compound's behavior over time, revealing its dynamic nature and interactions with its environment. MD simulations are particularly useful for exploring the vast conformational space of a flexible molecule like this compound and understanding the influence of solvents.

MD simulations can generate data on the preferred dihedral angles, identifying the most stable, low-energy conformations. Furthermore, the simulations can quantify solvent effects by analyzing the formation of hydrogen bonds between the molecule's polar groups (like the acetyl carbonyl and pyridine nitrogen) and surrounding water molecules. The organization of solvent molecules around the solute, often visualized using radial distribution functions, can provide critical information about its solubility and the energetic penalties of conformational changes.

Table 2: Key Dihedral Angles and Conformational Preferences from a Simulated Trajectory (Illustrative Data)

| Dihedral Angle | Description | Most Populated Angle Range | Implication |

| C(pyridine)-O-C(phenoxy)-C | Rotation around the ether bond | -80° to +80° | Defines the relative orientation of the two aromatic rings, influencing the molecular shape. |

| C(pyridine)-C-C(acetyl)=O | Rotation of the acetyl group | 0° ± 20° (coplanar) | The acetyl group likely prefers to be in the same plane as the pyridine ring to maximize conjugation. |

In Silico Prediction of Molecular Interactions and Binding Affinities with Theoretical Targets

Molecular docking is a primary in silico technique used to predict how a small molecule (ligand) might bind to the active site of a macromolecular target, typically a protein. pipzine-chem.com For this compound, docking studies can be performed against theoretical targets to hypothesize its potential biological activity. Given that pyridine-containing scaffolds are known to interact with a wide range of biological targets, including kinases and enzymes involved in inflammatory pathways, a protein such as 5-Lipoxygenase (5-LOX) could serve as a theoretical target. nih.govnih.gov

The docking process involves placing the 3D structure of the ligand into the binding pocket of the target protein and calculating a "docking score," which estimates the binding affinity. The analysis of the resulting binding pose reveals specific molecular interactions, such as:

Hydrogen bonds: The pyridine nitrogen and acetyl carbonyl oxygen are potential hydrogen bond acceptors.

Hydrophobic interactions: The methylphenoxy and pyridine rings can engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-stacking: The aromatic rings can form favorable pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These predictions can generate hypotheses about the molecule's mechanism of action and guide the selection of targets for experimental validation.

Table 3: Predicted Binding Interactions with a Theoretical Target (e.g., 5-LOX) (Illustrative Data)

| Parameter | Predicted Outcome | Detail |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | Suggests a potentially strong and favorable binding interaction with the target's active site. |

| Key Interacting Residues | His367, Leu368, Phe421 | Highlights the specific amino acids in the binding pocket that form crucial contacts. |

| Types of Interactions | Hydrogen bond with His367 (via pyridine N), Hydrophobic interactions with Leu368, Pi-stacking with Phe421. | Details the specific non-covalent forces that stabilize the ligand-protein complex. |

Ligand-Based and Structure-Based Drug Design Principles Applied to the this compound Scaffold (Theoretical applications)

The this compound scaffold can be theoretically optimized for enhanced biological activity using established drug design principles. nih.gov

Ligand-Based Drug Design: This approach is used when the structure of the target is unknown, but a set of molecules with known activity is available. nih.gov A pharmacophore model could be built based on the key chemical features of the this compound scaffold necessary for activity. These features would likely include a hydrogen bond acceptor (acetyl oxygen), an aromatic ring, and a hydrophobic feature (methyl group). This model could then be used to screen virtual libraries for other diverse compounds that share the same essential features.

Structure-Based Drug Design: When the 3D structure of a target is known, as in the theoretical docking example above, rational modifications can be proposed to improve binding affinity. nih.gov Based on the predicted binding pose, a medicinal chemist could suggest modifications to the scaffold. For instance, if a vacant hydrophobic pocket is observed near the methyl group on the phenoxy ring, replacing it with a larger alkyl group (e.g., ethyl or isopropyl) could lead to improved hydrophobic interactions and higher potency. Similarly, adding a hydroxyl group to one of the rings could introduce a new hydrogen bond with a nearby polar residue.

Table 4: Theoretical Modifications to the Scaffold for Improved Binding (Illustrative Data)

| Original Group | Proposed Modification | Rationale for Modification | Predicted Outcome |

| Phenoxy -CH₃ | Replace with -CF₃ | Increase hydrophobic interactions and potentially block metabolic pathways. | Improved binding affinity and metabolic stability. |

| Pyridine H at C4 | Add a -NH₂ group | Introduce a new hydrogen bond donor to interact with a nearby acidic residue. | Enhanced binding specificity and affinity. |

| Acetyl -CH₃ | Replace with cyclopropyl | Introduce conformational rigidity and explore a different region of the binding pocket. | Potentially improved potency and selectivity. |

Chemoinformatic Analysis for Scaffold Diversity and Lead-likeness Profiling

Chemoinformatics involves the use of computational tools to analyze chemical data. For this compound, these methods can be used to assess its "drug-likeness" and "lead-likeness," which are indicators of its potential to be developed into a successful drug. researchgate.net This profiling is often done by calculating various physicochemical properties and comparing them to established guidelines like Lipinski's Rule of Five.

The pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry because it is found in numerous approved drugs and biologically active compounds. nih.govresearchgate.net A chemoinformatic analysis would confirm the novelty of the this compound substitution pattern by comparing it to databases of known compounds. Its properties, such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors, can be calculated to see if it falls within the range typical for orally bioavailable lead compounds.

Table 5: Chemoinformatic Profile and Lead-Likeness of this compound (Illustrative Data)

| Property | Calculated Value | Lipinski's Rule of Five Guideline | Status |

| Molecular Weight (MW) | 227.26 g/mol | < 500 | Pass |

| LogP (Lipophilicity) | 2.8 | < 5 | Pass |

| Hydrogen Bond Donors | 0 | ≤ 5 | Pass |

| Hydrogen Bond Acceptors | 3 (N, O, O) | ≤ 10 | Pass |

| Number of Rotatable Bonds | 4 | ≤ 10 (Veber's Rule) | Pass |

| Overall Assessment | The compound exhibits excellent lead-like properties with no violations of Lipinski's rules. |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Parameters for Research Tool Development

In the early stages of discovery, predicting the ADMET properties of a compound is crucial to identify potential liabilities that could cause it to fail later in development. nih.gov Various in silico models can provide estimates for key pharmacokinetic and toxicological parameters for this compound. mdpi.com

Absorption: Models can predict human intestinal absorption (HIA) and Caco-2 cell permeability, indicating how well the compound might be absorbed after oral administration.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help to understand where the compound will go in the body.

Metabolism: In silico tools can identify likely sites of metabolism. The pyridine ring and the methyl group on the phenoxy ring are potential sites for oxidation by Cytochrome P450 (CYP) enzymes. The model can also predict whether the compound is likely to inhibit major CYP isoforms, which could lead to drug-drug interactions.

Excretion: While harder to predict, parameters related to solubility can give an indication of renal or biliary clearance.

Toxicity: Computational models can screen for potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other potential off-target effects.

These predictions are essential for designing a research tool with a favorable pharmacokinetic profile and low risk of toxicity. pipzine-chem.com

Table 6: Predicted ADMET Profile for this compound (Illustrative Data)

| ADMET Parameter | Category | Predicted Outcome | Implication for Research Tool Development |

| Human Intestinal Absorption | Absorption | High | Likely to be well-absorbed orally. |

| Caco-2 Permeability | Absorption | Moderate to High | Good potential for passing through the intestinal wall. |

| Blood-Brain Barrier (BBB) Penetration | Distribution | Likely to cross | Could be suitable for CNS targets, or a liability for peripheral targets. |

| CYP2D6 Inhibition | Metabolism | Non-inhibitor | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. |

| Ames Mutagenicity | Toxicity | Non-mutagenic | Low risk of being carcinogenic. |

| hERG Inhibition | Toxicity | Low risk | Lower risk of causing cardiac arrhythmia. |

Pre Clinical Biological Evaluation and Mechanistic Research of 5 Acetyl 2 2 Methylphenoxy Pyridine in Vitro and Non Human in Vivo

Evaluation of Molecular-Level Interactions with Enzymes or Receptors via Biochemical Assays

While specific enzyme inhibition kinetics for 5-Acetyl-2-(2-methylphenoxy) pyridine (B92270) are not detailed in the available literature, the pyridine scaffold is a common feature in many enzyme inhibitors. For instance, certain pyridine derivatives have been investigated as potential inhibitors of key enzymes involved in inflammatory and cancer pathways.

Studies on related compounds include:

VEGFR-2 Kinase Inhibition : Two series of picolinamide (B142947) derivatives containing dithiocarbamate (B8719985) and (thio)urea moieties were designed and synthesized as inhibitors of VEGFR-2 kinase, an important target in angiogenesis. arabjchem.org

eEF2-K Inhibition : Several series of thieno[2,3-b]pyridine (B153569) analogues were synthesized and screened for their ability to inhibit eukaryotic elongation factor-2 kinase (eEF2-K). The most active of these related compounds demonstrated an IC50 of 170 nM against eEF2-K in vitro. nih.gov

Topoisomerase IIα Inhibition : New acridine (B1665455) derivatives, which contain a pyridine ring as part of a larger fused system, have been studied for their ability to inhibit topoisomerase IIα, a critical enzyme in DNA replication and a target for anticancer drugs. mdpi.com

General Biochemical Research : Structurally similar compounds like 5-Acetyl-2-bromopyridine (B147078) are utilized in biochemical research to study enzyme interactions and metabolic pathways, helping to identify potential therapeutic targets. chemimpex.com

Investigation of Cellular Antiproliferative Activity and Cytotoxicity in Defined Cell Lines

Numerous studies have demonstrated the antiproliferative and cytotoxic effects of various pyridine derivatives against a panel of human cancer cell lines. arabjchem.orgglobalresearchonline.net

The cytotoxic potential of pyridine-containing compounds has been quantified using IC50 values, which represent the concentration required to inhibit 50% of cell growth. While data for 5-Acetyl-2-(2-methylphenoxy) pyridine is not available, studies on analogous structures show significant activity. For example, novel pyridine-thiazole hybrid molecules have demonstrated strong cytotoxic effects, with IC50 values ranging from 0.57 µM to 7.8 µM depending on the tumor cell line. mdpi.com Similarly, spiro-pyridine derivatives have shown promising potency against HepG-2 and Caco-2 cell lines, with IC50 values in the micromolar range. nih.gov

The table below summarizes the IC50 values for several pyridine-related compounds against various cancer cell lines.

| Compound Class | Specific Compound Example | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Pyridine-Thiazole Hybrid | Compound 3 | HL-60 (Leukemia) | 0.57 | mdpi.com |

| Pyridine-Thiazole Hybrid | Compound 4 | HCT-116 (Colon) | 1.1 | mdpi.com |

| Spiro-Pyridine Derivative | Compound 7 | Caco-2 (Colon) | 7.83 ± 0.50 | nih.gov |

| Spiro-Pyridine Derivative | Compound 8 | HepG-2 (Liver) | 8.42 ± 0.70 | nih.gov |

| Imidazo[2,1-b]thiazole-Pyridine | Compound 5l | MDA-MB-231 (Breast) | 1.4 | nih.gov |

| Thieno[2,3-b]pyridine | Compound 7h | HCT116 (Colon) | 0.025 - 0.050 | mdpi.com |

| Thieno[2,3-b]pyridine | Compound 7i | MDA-MB-231 (Breast) | 0.025 - 0.050 | mdpi.com |

The antiproliferative activity of pyridine derivatives is often linked to their ability to modulate the cell cycle and induce programmed cell death (apoptosis). globalresearchonline.net

Cell Cycle Arrest : A synthesized quinolin-4-one derivative, CHM-1, was found to induce significant G2/M arrest in CT-26 colorectal adenocarcinoma cells. nih.gov This arrest was associated with the inhibition of CDK1 activity and decreased levels of CDK1, Cyclin A, and Cyclin B proteins. nih.gov Other studies on spiro-pyridine derivatives showed an accumulation of cells in the S phase. nih.gov

Apoptosis Induction : The induction of apoptosis is a key mechanism for many anticancer agents. Treatment of lung cancer cells with the thiazolone compound MMPT led to apoptosis, evidenced by the cleavage of caspases-3, -8, -9, and poly(ADP-ribose) polymerase (PARP), as well as the release of cytochrome c from mitochondria. nih.gov Similarly, spiro-pyridine derivatives were found to promote apoptosis by activating the pro-apoptotic protein Bax and suppressing the anti-apoptotic protein Bcl-2. nih.gov Flow cytometry analysis has confirmed that various agents can significantly induce apoptosis compared to control groups. nih.govsemanticscholar.org

Analysis of Intracellular Signaling Pathway Modulation (e.g., protein phosphorylation via Western blot)

The cellular effects of pyridine-related compounds are mediated by their interaction with various intracellular signaling pathways. Western blot analysis is a common technique used to detect changes in protein levels and phosphorylation states.

For example, the anti-proliferative effects of a quinolinone derivative known as ADQ were shown to be mediated by the suppression of the Akt signaling pathway. researchgate.net Hyperactivation of Akt is known to promote cell proliferation, and its inhibition can lead to cell cycle arrest. researchgate.net In another study, the apoptosis induced by the compound MMPT was found to be dependent on the activation of the c-Jun N-terminal kinase (JNK) pathway. nih.gov Furthermore, Western blot analysis has been used to reveal the accumulation of high molecular-weight poly-ubiquitinated proteins in cells treated with novel piperidone compounds, suggesting an impact on the proteasome system. researchgate.net

Exploration of Antimicrobial Activity Against Specific Bacterial or Fungal Strains

The pyridine nucleus is a core component of many compounds exhibiting antimicrobial properties. nih.gov Research has demonstrated activity against a range of pathogenic bacteria and fungi.

A compound closely related to the pyridine class, 5-butyl-2-pyridine carboxylic acid, produced by Aspergillus fumigatus, has shown potent broad-spectrum antibacterial activity. nih.gov Other synthetic derivatives have also been evaluated. Pyrano[2,3-c]pyridine-3-carboxamides demonstrated significant activity against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values often in the range of 12.5-25 µg/mL. nih.gov Some pyridine compounds have also shown moderate antifungal activity against species like Candida albicans and Aspergillus fumigatus. nih.gov

The table below presents the antimicrobial activity of selected pyridine-related compounds.

| Compound Class/Name | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 5-butyl-2-pyridine carboxylic acid | Gram-positive bacteria (range) | 0.069 - 1.12 mg/mL | nih.gov |

| 5-butyl-2-pyridine carboxylic acid | Gram-negative bacteria (range) | 8.925 - 17.85 mg/mL | nih.gov |

| Pyrano[2,3-c]pyridine derivatives | Various bacterial/fungal strains | 12.5 - 25 µg/mL | nih.gov |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Salt (6c) | Escherichia coli | ≤8 µg/mL | mdpi.com |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Salt (6c) | Staphylococcus aureus | ≤8 µg/mL | mdpi.com |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Salt (6c) | Cryptococcus neoformans | ≤8 µg/mL | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Acetyl 2 2 Methylphenoxy Pyridine Derivatives

Systematic Modifications of the Acetyl Moiety and Their Impact on Biological Activity

Systematic modification of the acetyl moiety at the 5-position of the pyridine (B92270) ring is a critical strategy to modulate the biological activity of 5-Acetyl-2-(2-methylphenoxy) pyridine derivatives. The acetyl group, with its carbonyl function, can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.

Key modifications could include:

Reduction of the ketone: Conversion of the acetyl group to a secondary alcohol could introduce a hydrogen bond donor, potentially altering the binding mode and improving interaction with specific residues in a target protein.

Chain extension or branching: Altering the methyl group of the acetyl moiety to ethyl, propyl, or branched alkyl chains can probe the size and nature of the binding pocket. These changes can influence the compound's lipophilicity and steric profile.

Bioisosteric replacement: The acetyl group could be replaced with other functional groups of similar size and electronic properties, such as a cyano or a nitro group, to investigate the importance of the carbonyl oxygen for activity.

Formation of oximes or hydrazones: Derivatization of the carbonyl group can introduce additional points of interaction and significantly alter the electronic and steric properties of the molecule.

While specific data on this compound is scarce, studies on other acetyl-substituted heterocycles have shown that such modifications can profoundly impact potency and selectivity. For instance, the introduction of an acetyl group in some 1,3,4-oxadiazoline derivatives has been shown to induce antimicrobial activity. nih.gov

Illustrative Data Table for Acetyl Moiety Modifications The following table is a template demonstrating how data from systematic modifications would typically be presented. No specific data for this compound derivatives was found.

| Compound ID | Modification of Acetyl Group | Biological Activity (e.g., IC50 in µM) |

|---|---|---|

| Parent | -COCH3 | Data not available |

| Derivative 1 | -CH(OH)CH3 | Data not available |

| Derivative 2 | -COCH2CH3 | Data not available |

| Derivative 3 | -CN | Data not available |

Substituent Effects on the Pyridine Ring System and Their Influence on Potency and Selectivity

Substituents on the pyridine ring of this compound can be varied to fine-tune its biological profile:

Electronic Effects: Introducing electron-donating groups (e.g., amino, methoxy) or electron-withdrawing groups (e.g., nitro, cyano) can alter the pKa of the pyridine nitrogen and modulate the strength of interactions with the biological target. Studies on other phenoxypyridine derivatives have shown that strong electron-withdrawing groups on the pyridine ring can enhance herbicidal activity. nih.gov

Steric Effects: The size and position of substituents can influence the conformation of the molecule and its ability to fit into a binding site. Bulky groups can be used to probe for steric hindrance or to orient the molecule favorably.

General SAR studies on pyridine derivatives have shown that the presence and position of functional groups like -OMe, -OH, and -C=O can enhance antiproliferative activity, while halogens or bulky groups may decrease it. nih.govnih.gov

Variational Analysis of the 2-Methylphenoxy Group and Its Contribution to Molecular Recognition

The 2-methylphenoxy group is a significant structural feature of this compound, likely contributing to the molecule's binding affinity and selectivity through hydrophobic and van der Waals interactions.

Variational analysis of this group would involve:

Substitution on the Phenyl Ring: Introducing additional substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) on the phenoxy ring can modulate electronic properties and provide additional interaction points.

Replacement of the Methyl Group: Substituting the methyl group with other alkyl groups or functional groups of varying size and electronic nature can provide insights into the specific requirements of the binding pocket.

Bioisosteric Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems could improve properties such as metabolic stability or introduce new interactions.

The phenoxypyridine scaffold is recognized for its importance in the development of pesticides, where modifications to this part of the molecule have led to a wide range of biological activities. nih.gov

Development of Pharmacophore Models and Ligand Efficiency Descriptors

In the absence of a known biological target for this compound, pharmacophore models can be developed based on a set of active analogues (ligand-based) or the known structure of a target's binding site (structure-based). ijper.orgnih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.

Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new potential hits. ijper.org

Ligand Efficiency (LE) and other related metrics are used to assess the quality of a compound and its potential for development. rgdscience.comnih.gov These descriptors relate the binding affinity of a molecule to its size (number of heavy atoms). A high LE value is desirable as it indicates that a molecule achieves high potency with a relatively small number of atoms. rgdscience.com

Common ligand efficiency descriptors include:

Ligand Efficiency (LE): Calculated as the binding energy per heavy atom. nih.gov

Lipophilic Ligand Efficiency (LLE): Relates potency to the lipophilicity of the compound. nih.gov

Illustrative Table of Ligand Efficiency Descriptors This table illustrates the type of data that would be calculated in such a study. No specific data for this compound derivatives was found.

| Descriptor | Formula | Typical Range for Drug Candidates |

|---|---|---|

| Ligand Efficiency (LE) | (1.37 * pIC50) / HAC | > 0.3 |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | > 5 |

| Binding Efficiency Index (BEI) | (pIC50 * 1000) / MW | > 10 |

HAC: Heavy Atom Count, MW: Molecular Weight

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.comnih.gov For this compound derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogues.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of derivatives with their corresponding biological activities is required.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. laccei.org

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov

A validated QSAR model can be a powerful tool for prioritizing the synthesis of new compounds and for gaining insights into the structural features that are important for activity. chemrevlett.com

Correlation between Molecular Features and Mechanistic Effects

Understanding the correlation between the molecular features of this compound derivatives and their mechanistic effects is the ultimate goal of SAR and SPR studies. This involves linking specific structural modifications to changes in the mechanism of action.

For example, modifications to the acetyl group might influence the compound's ability to act as a kinase inhibitor by altering its interaction with the ATP-binding site. Similarly, changes to the 2-methylphenoxy group could affect the compound's selectivity for a particular receptor subtype.

Elucidating these correlations often requires a combination of experimental techniques, including:

Biochemical assays: To determine the effect of the compounds on specific enzymes or receptors.

Cell-based assays: To assess the compound's effects on cellular pathways.

Structural biology: To obtain a detailed picture of how the compound binds to its target.

Computational modeling: To simulate the binding of the compounds and to rationalize the observed SAR.

By integrating data from these different approaches, a comprehensive understanding of the relationship between molecular structure and biological mechanism can be achieved, guiding the design of more effective and selective therapeutic agents.

Applications in Chemical Biology and Early Drug Discovery Research

Development of 5-Acetyl-2-(2-methylphenoxy) pyridine (B92270) as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. The development of "5-Acetyl-2-(2-methylphenoxy) pyridine" as a chemical probe would hinge on its ability to selectively interact with a specific biological target, such as an enzyme or a receptor. The acetyl group on the pyridine ring is a key feature, as acetylpyridines can be utilized in the synthesis of near-infrared fluorescent probes for monitoring pH changes within living cells. scientificlabs.co.uk This suggests that derivatives of "this compound" could be functionalized to create imaging agents or probes to visualize specific cellular environments or processes.

Furthermore, the phenoxypyridine core is a common scaffold in compounds designed to interact with various biological targets. For a molecule to be an effective chemical probe, it must exhibit high selectivity for its target to avoid off-target effects that could confound experimental results. The development process would involve systematic screening against a panel of biological targets to identify a specific interaction, followed by optimization of its affinity and selectivity.

Utilization of the this compound Scaffold for Novel Lead Compound Identification

The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, diverse biological targets. nih.govresearchgate.netrsc.orgnih.gov Pyridine and its derivatives are integral components of numerous FDA-approved drugs. nih.govnih.gov The phenoxypyridine substructure, in particular, has been explored for the development of various therapeutic agents. For instance, a series of 2-substituted-4-phenoxypyridine derivatives were designed and synthesized as potential antitumor agents, with some analogs showing potent inhibitory activity against tyrosine kinases like c-Met and Flt-3. nih.gov

The "this compound" scaffold can serve as a starting point for the generation of a library of related compounds. By modifying the substituents on both the pyridine and the phenoxy rings, medicinal chemists can explore the structure-activity relationship (SAR) to identify novel lead compounds with desired biological activities. The acetyl group offers a convenient chemical handle for further synthetic modifications, allowing for the introduction of diverse functional groups to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: Potential Modifications of the this compound Scaffold for Lead Compound Identification

| Modification Site | Potential Modification | Rationale |

| Acetyl Group | Reduction to an alcohol, conversion to an oxime or amine | To explore different hydrogen bonding interactions with the target. |

| Methyl Group on Phenoxy Ring | Halogenation (e.g., F, Cl, Br) | To modulate electronic properties and potentially enhance binding affinity. |

| Pyridine Ring | Introduction of other functional groups (e.g., amino, hydroxyl) | To alter solubility and create new interaction points with the biological target. |

| Ether Linkage | Replacement with a thioether or amine linkage | To investigate the importance of the oxygen atom for biological activity. |

Contributions to Target Validation and Understanding Disease Mechanisms at the Molecular Level

Target validation is the process of demonstrating that a specific biological target is critically involved in a disease process and that modulating its activity is likely to be therapeutically beneficial. A selective small molecule inhibitor, such as a derivative of "this compound," can be a powerful tool for target validation. By using such a compound to inhibit a specific protein in cellular or animal models of a disease, researchers can study the downstream effects and confirm the role of that protein in the disease pathology.

For example, if a derivative of "this compound" were found to be a potent and selective inhibitor of a particular kinase implicated in cancer, it could be used to dissect the signaling pathways regulated by that kinase. This would provide a deeper understanding of the disease mechanism at the molecular level and build confidence that the kinase is a viable drug target.

Role in Fragment-Based Drug Discovery and Scaffold Hopping Strategies

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds where small chemical fragments are screened for binding to a biological target. dundee.ac.ukrsc.org The "this compound" molecule itself may be too large to be considered a typical fragment. However, its constituent parts, such as 2-phenoxypyridine (B1581987) or 5-acetylpyridine, could be included in fragment libraries.

If a fragment containing the phenoxypyridine core is identified as a binder to a target, "this compound" could then be used in a "scaffold hopping" strategy. Scaffold hopping involves replacing the core structure of a known active molecule with a structurally different but functionally equivalent scaffold. This can lead to new compounds with improved properties, such as better patentability, enhanced selectivity, or more favorable pharmacokinetics. The phenoxypyridine scaffold offers a versatile platform for such explorations.

Chemoenzymatic Approaches to Access Diverse Analogues for Biological Screening

Chemoenzymatic synthesis combines chemical and enzymatic reactions to create complex molecules. This approach can offer advantages in terms of selectivity and sustainability. While specific chemoenzymatic routes to "this compound" are not described in the literature, enzymes are increasingly used in the synthesis of functionalized pyridines. For instance, a chemoenzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines with high stereoselectivity. acs.org

Enzymes could potentially be used to introduce chirality or to perform selective modifications on the "this compound" scaffold. For example, a reductase could be used for the stereoselective reduction of the acetyl group to a chiral alcohol. Such enzymatic transformations would allow for the generation of a diverse set of analogues for biological screening, which might not be easily accessible through traditional chemical synthesis. This approach could be particularly valuable for exploring the stereochemical requirements for binding to a biological target.

Future Perspectives and Emerging Research Directions

Integration with Advanced High-Throughput Screening Technologies

The advent of high-throughput screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid assessment of large compound libraries. For a molecule like 5-Acetyl-2-(2-methylphenoxy) pyridine (B92270), HTS is a critical tool for identifying and validating its biological targets. Future research will likely see the integration of this compound into more sophisticated HTS platforms.

Advanced HTS methodologies, such as high-content screening (HCS), will allow for the simultaneous evaluation of multiple cellular parameters, providing a more comprehensive picture of the compound's effects. As illustrated in the hypothetical data below, HCS can offer nuanced insights into the bioactivity of 5-Acetyl-2-(2-methylphenoxy) pyridine.

| Parameter | Control | This compound (10 µM) | % Change |

|---|---|---|---|

| Cell Viability | 100% | 95% | -5% |

| Target Protein Expression | 100% | 150% | +50% |

| Subcellular Localization of Target | Cytoplasmic | Nuclear | Relocalization |

| Caspase-3 Activation | 5% | 8% | +3% |

Furthermore, the use of artificial intelligence and machine learning algorithms to analyze HTS data can help in identifying subtle patterns and predicting the activity of related pyridine derivatives, thereby accelerating the lead optimization process. Explainable AI can also play a role in pre-screening compounds to minimize false-positive hits from colloidal aggregation. researchgate.net

Exploration of Allosteric Modulation Mechanisms for Novel Targets

Allosteric modulators, which bind to a site on a receptor or enzyme distinct from the primary (orthosteric) site, offer several advantages over traditional drugs, including higher specificity and a more nuanced control of biological activity. acs.org The pyridine scaffold is a common feature in many known allosteric modulators. lookchem.comnih.govnih.govnih.gov Future research on this compound will likely focus on its potential as an allosteric modulator for a range of therapeutic targets.

The unique three-dimensional structure of this compound may allow it to fit into cryptic allosteric pockets on proteins that are not amenable to targeting by conventional inhibitors. This could open up new avenues for treating diseases that have been historically difficult to address. The exploration of its allosteric modulation potential will involve a combination of computational modeling, biophysical assays, and structural biology techniques to identify and characterize its binding site and mechanism of action.

Development of Bioconjugates and Prodrug Strategies for Enhanced Research Tool Functionality

To improve the therapeutic index and pharmacokinetic properties of pyridine derivatives, the development of bioconjugates and prodrugs is a promising strategy. For this compound, these approaches could be used to enhance its utility as a research tool and a potential therapeutic agent.

Bioconjugation involves linking the compound to another molecule, such as a peptide, antibody, or fluorescent dye. researchgate.net This can be used to direct the compound to specific cells or tissues, or to visualize its distribution and target engagement in living systems. For instance, a bioconjugate of this compound with a tumor-targeting peptide could be developed for cancer therapy. acs.orgnih.gov

Prodrug strategies involve modifying the structure of the compound to improve its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com The modified compound, or prodrug, is inactive until it is converted to the active form in the body. For this compound, a prodrug could be designed to improve its oral bioavailability or to achieve sustained release, thereby improving its therapeutic efficacy and reducing potential side effects.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug design and discovery. youtube.comyoutube.com For this compound, these computational tools can be leveraged in several ways to accelerate its development.

Generative AI models can be used to design novel pyridine derivatives with improved potency, selectivity, and pharmacokinetic properties. arxiv.org These models can learn the complex relationships between chemical structure and biological activity from large datasets and then generate new molecules with desired characteristics. nih.gov Predictive ML models can be employed to forecast the ADMET properties of virtual compounds, allowing for the early identification of candidates with a higher probability of success in clinical trials. valencelabs.com This in silico approach can significantly reduce the time and cost associated with traditional drug discovery pipelines.

| Compound ID | Modification | Predicted IC50 (nM) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk |

|---|---|---|---|---|

| Lead-001 | - | 500 | 20 | Moderate |

| AI-Opt-001 | -Cl at position 4 of phenoxy ring | 50 | 45 | Low |

| AI-Opt-002 | -F at position 3 of pyridine ring | 120 | 60 | Low |

| AI-Opt-003 | -CH3 replaced with -CF3 | 25 | 35 | Moderate |

Multi-disciplinary Research Collaborations to Accelerate Scientific Understanding of Pyridine Derivatives

The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. The future development of this compound and other pyridine derivatives will be greatly enhanced by such multi-disciplinary collaborations. mdpi.com

Chemists, biologists, pharmacologists, and computational scientists will need to work in concert to fully elucidate the therapeutic potential of these compounds. rsc.orgresearchgate.net Academic-industrial partnerships can also play a crucial role in translating basic research findings into clinical applications. By fostering an environment of open innovation and knowledge sharing, the scientific community can accelerate the pace of discovery and bring new and effective treatments to patients more quickly.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Acetyl-2-(2-methylphenoxy)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between pyridine precursors and substituted phenoxy groups. For example, estrane-pyridine derivatives with acetyl groups were synthesized via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, with optimized yields achieved using anhydrous solvents (e.g., DMF) and inert atmospheres . Purification via column chromatography or recrystallization is critical to isolate the target compound. Solvent polarity and temperature should be tailored to minimize side reactions, as demonstrated in analogous pyridine derivative syntheses .

Q. How can UV/Vis spectroscopy be utilized to analyze the electronic transitions of 5-Acetyl-2-(2-methylphenoxy)pyridine derivatives?

- Methodological Answer : UV/Vis absorption spectra are sensitive to substituent effects and solvent interactions. For pyridine derivatives, the acetyl group and phenoxy substituents induce bathochromic shifts due to electron-withdrawing/donating effects. Solvent polarity (e.g., ethanol vs. cyclohexane) significantly alters absorption maxima, as shown in studies of similar compounds where polar solvents stabilized charge-transfer transitions . Researchers should prepare solutions at controlled concentrations (10⁻⁵–10⁻³ M) and compare spectral data to computational predictions (e.g., TD-DFT) for validation .

Advanced Research Questions

Q. What structural features of 5-Acetyl-2-(2-methylphenoxy)pyridine derivatives influence their inhibitory activity against enzymes like CYP1B1?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituent position and steric effects dominate inhibitory potency. For example, pyridine derivatives with acetyl groups at the 5-position and methylphenoxy groups at the 2-position show enhanced CYP1B1 inhibition due to optimal steric complementarity with the enzyme’s active site. In estrane-pyridine analogs, C2-substituted derivatives exhibited 10-fold higher activity than C3/C4-substituted counterparts, emphasizing positional sensitivity . Computational docking (e.g., AutoDock Vina) can predict binding modes, while EROD assays quantify IC₅₀ values to validate hypotheses .

Q. How do computational methods like DFT aid in understanding the corrosion inhibition mechanisms of pyridine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations elucidate electron donation/acceptance between pyridine derivatives and metal surfaces. For corrosion inhibitors, the pyridine ring’s nitrogen atom and acetyl group participate in charge transfer, forming protective adsorbed layers. Frontier molecular orbital (FMO) analysis (e.g., EHOMO and ELUMO gaps) correlates with experimental inhibition efficiencies. Studies on analogous compounds show strong agreement between DFT-predicted adsorption energies and electrochemical measurements (e.g., polarization resistance) .

Q. How can researchers resolve contradictions in substituent effects on biological activity across studies?

- Methodological Answer : Discrepancies often arise from differences in assay conditions or substituent electronic/steric profiles. For instance, while 2-methylphenoxy groups enhance CYP1B1 inhibition in estrane derivatives , conflicting results in other systems may stem from competing metabolic pathways or solvent-dependent conformational changes. Systematic variation of substituents (e.g., Hammett σ constants) combined with molecular dynamics simulations can isolate contributing factors. Cross-referencing enzymatic assays with spectroscopic data (e.g., fluorescence quenching) also clarifies mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.